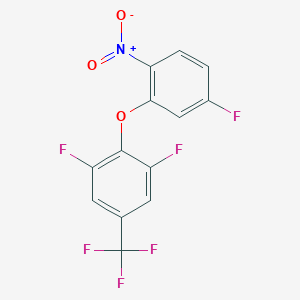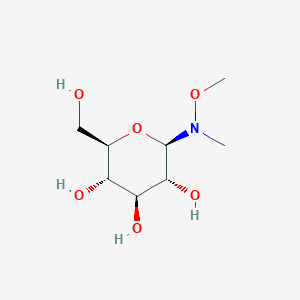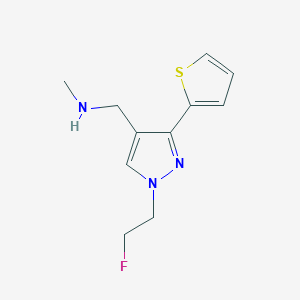
5-(2-Propynyloxymethyl)-3-(alpha,alpha,alpha-trifluoro-p-tolyl)-2-oxazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Propynyloxymethyl)-3-(alpha,alpha,alpha-trifluoro-p-tolyl)-2-oxazolidinone is a synthetic organic compound that features a trifluoromethyl group, an oxazolidinone ring, and a propynyloxymethyl substituent. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Propynyloxymethyl)-3-(alpha,alpha,alpha-trifluoro-p-tolyl)-2-oxazolidinone typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Propynyloxymethyl Group: This can be done through alkylation reactions using propargyl bromide or similar reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propynyloxymethyl group.
Reduction: Reduction reactions could target the oxazolidinone ring or the trifluoromethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonates can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator due to the presence of the trifluoromethyl group, which is known to enhance biological activity.
Medicine
Medicinally, compounds with similar structures have been studied for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar therapeutic applications.
Industry
Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
作用機序
The mechanism of action of 5-(2-Propynyloxymethyl)-3-(alpha,alpha,alpha-trifluoro-p-tolyl)-2-oxazolidinone would depend on its specific biological target. Generally, compounds with oxazolidinone rings are known to inhibit protein synthesis by binding to the bacterial ribosome. The trifluoromethyl group could enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with similar applications.
Fluorinated Oxazolidinones: Compounds with similar structures but different substituents.
Uniqueness
The uniqueness of 5-(2-Propynyloxymethyl)-3-(alpha,alpha,alpha-trifluoro-p-tolyl)-2-oxazolidinone lies in its specific combination of functional groups, which could confer unique biological activities and chemical reactivity compared to other oxazolidinones.
特性
CAS番号 |
23598-48-3 |
|---|---|
分子式 |
C14H12F3NO3 |
分子量 |
299.24 g/mol |
IUPAC名 |
5-(prop-2-ynoxymethyl)-3-[4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H12F3NO3/c1-2-7-20-9-12-8-18(13(19)21-12)11-5-3-10(4-6-11)14(15,16)17/h1,3-6,12H,7-9H2 |
InChIキー |
TWPKRMMXXIMYTF-UHFFFAOYSA-N |
正規SMILES |
C#CCOCC1CN(C(=O)O1)C2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N'-[3-(trifluoromethyl)phenyl]pyridine-4-carboximidamide](/img/structure/B13425695.png)



![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline](/img/structure/B13425716.png)


![(2R)-2-Amino-3-[bis(4-methoxyphenyl)phenylmethoxy]-1-propanol](/img/structure/B13425725.png)



